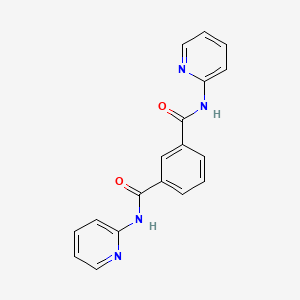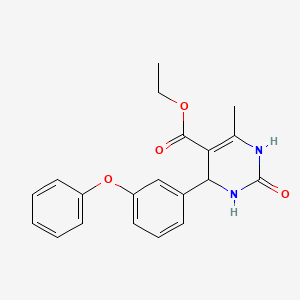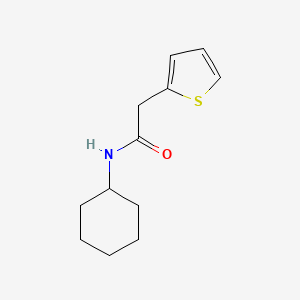![molecular formula C14H7BrFNO3 B10811555 (4Z)-4-[(5-bromofuran-2-yl)methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one](/img/structure/B10811555.png)
(4Z)-4-[(5-bromofuran-2-yl)methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-4-[(5-bromofuran-2-yl)methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(5-bromofuran-2-yl)methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one typically involves the condensation of 5-bromofuran-2-carbaldehyde with 2-(2-fluorophenyl)-1,3-oxazol-5-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the oxazole ring or the furan ring can yield different reduced products.
Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, leading to a wide range of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield furan-2,5-dione derivatives, while reduction could produce various alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-4-[(5-bromofuran-2-yl)methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to understand its potential therapeutic applications.
Medicine
In medicine, derivatives of this compound could be explored as potential drug candidates. Their ability to interact with specific molecular targets makes them interesting for drug discovery and development.
Industry
Industrially, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity allows for the modification of material surfaces or the creation of new functional materials.
Mechanism of Action
The mechanism of action of (4Z)-4-[(5-bromofuran-2-yl)methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one would depend on its specific biological activity. Generally, it might interact with enzymes or receptors, inhibiting or activating specific pathways. Molecular docking studies and biochemical assays are typically used to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-[(5-chlorofuran-2-yl)methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one
- (4Z)-4-[(5-methylfuran-2-yl)methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one
- (4Z)-4-[(5-nitrofuran-2-yl)methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one
Uniqueness
The uniqueness of (4Z)-4-[(5-bromofuran-2-yl)methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one lies in its specific substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the bromine atom and the fluorophenyl group can lead to unique interactions with biological targets and distinct chemical properties compared to its analogs.
Properties
Molecular Formula |
C14H7BrFNO3 |
|---|---|
Molecular Weight |
336.11 g/mol |
IUPAC Name |
(4Z)-4-[(5-bromofuran-2-yl)methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C14H7BrFNO3/c15-12-6-5-8(19-12)7-11-14(18)20-13(17-11)9-3-1-2-4-10(9)16/h1-7H/b11-7- |
InChI Key |
DAVCFSAXJHDFIE-XFFZJAGNSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=N/C(=C\C3=CC=C(O3)Br)/C(=O)O2)F |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CC3=CC=C(O3)Br)C(=O)O2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Ethoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B10811478.png)

![4-chloro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline](/img/structure/B10811484.png)
![6-Ethyl-7-hydroxy-2-methyl-3-(1-methylbenzimidazol-2-yl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one](/img/structure/B10811494.png)

![6-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purine](/img/structure/B10811498.png)

![2-Chloro-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-7-carboxylic acid](/img/structure/B10811517.png)
![5-(3,4-Dichlorophenyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carboxamide](/img/structure/B10811521.png)

![(3-fluorophenyl)[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone](/img/structure/B10811535.png)
![N-[(8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]-3-methylbutanamide](/img/structure/B10811538.png)

![Methyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B10811551.png)
